molecular formula C10H13BrN2 B3299162 3-Bromo-5-(piperidin-4-yl)pyridine CAS No. 899356-77-5

3-Bromo-5-(piperidin-4-yl)pyridine

Cat. No.: B3299162
CAS No.: 899356-77-5
M. Wt: 241.13 g/mol
InChI Key: BKVZLHGQQNFTDL-UHFFFAOYSA-N
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Description

3-Bromo-5-(piperidin-4-yl)pyridine is a heterocyclic organic compound that features a bromine atom at the third position and a piperidin-4-yl group at the fifth position of a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(piperidin-4-yl)pyridine typically involves the bromination of 5-(piperidin-4-yl)pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetonitrile. The reaction is usually carried out at room temperature to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(piperidin-4-yl)pyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The piperidin-4-yl group can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.

    Oxidation: N-oxides or other oxidized pyridine derivatives.

    Reduction: Piperidine derivatives with reduced aromaticity.

Scientific Research Applications

3-Bromo-5-(piperidin-4-yl)pyridine has several applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.

    Chemical Biology: It is used in the design of molecular probes for studying biological processes.

    Material Science: It can be incorporated into polymers and other materials to impart specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(piperidin-4-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the piperidin-4-yl group can enhance binding affinity and specificity towards these targets, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-5-(piperidin-4-yl)pyridine: Similar structure with a chlorine atom instead of bromine.

    3-Fluoro-5-(piperidin-4-yl)pyridine: Contains a fluorine atom at the third position.

    3-Iodo-5-(piperidin-4-yl)pyridine: Features an iodine atom at the third position.

Uniqueness

3-Bromo-5-(piperidin-4-yl)pyridine is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity and binding properties, making it a valuable scaffold in drug design and other applications.

Properties

IUPAC Name

3-bromo-5-piperidin-4-ylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2/c11-10-5-9(6-13-7-10)8-1-3-12-4-2-8/h5-8,12H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKVZLHGQQNFTDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC(=CN=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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